molecular formula C5H6N2O B092982 2-Hydroxy-4-methylpyrimidine CAS No. 15231-48-8

2-Hydroxy-4-methylpyrimidine

Cat. No. B092982
CAS RN: 15231-48-8
M. Wt: 110.11 g/mol
InChI Key: AHHHDTLXONDKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-methylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine, 4,6-dichloro-2-methylpyrimidine, is an important intermediate in the synthesis of the anticancer drug dasatinib . Pyrimidine derivatives have been extensively studied due to their biological activities and their role as intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and conditions that need to be optimized. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine involves cyclization and chlorination steps starting from acetamidine hydrochloride and dimethyl malonate . The optimal conditions for the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor to the chlorinated compound, were found to be a molar ratio of acetamidine hydrochloride to sodium methoxide of 1:3.4, in methanol at 20°C for 4 hours, yielding 85.76% . The chlorination step with phosphorus oxychloride required specific conditions to achieve a 69.55% yield .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit tautomerism, as seen in the case of 4-hydroxypyrimidine, which can exist in different tautomeric forms . The stability of these forms can be influenced by substituents on the pyrimidine ring. For example, attaching additional hydroxyl or thiol groups can stabilize the dioxo or oxo-thione forms . The study of 2-amino-4-hydroxy-6-methylpyrimidine revealed the most stable conformer and provided insights into its vibrational and electronic spectra .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, 2-methylpyrimidin-4(3H)-ones can be obtained from reactions involving ethyl alka-2,3-dienoates and acetamidine . Additionally, the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles was achieved through a three-component condensation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using various spectroscopic methods. For instance, the vibrational spectra of 2-amino-4-hydroxy-6-methylpyrimidine were studied using FTIR and FT-Raman, while its electronic spectra were analyzed using UV-Vis spectroscopy . The hydrogen bonding patterns in pyrimidine derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine, can lead to the formation of pi-stacked chains and centrosymmetric dimers, which are significant for the compound's solid-state structure .

Relevant Case Studies

Several case studies highlight the biological activities of pyrimidine derivatives. One study demonstrated the selective toxicity of 6-(p-hydroxyphenylazo)-2,4-dihydroxypyrimidine for gram-positive bacteria, inhibiting DNA synthesis in Streptococcus fecalis . Another study synthesized a series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines and evaluated their antimicrobial activity against various pathogens . Additionally, the antioxidant activity of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was assessed, with some compounds showing promising results .

Scientific Research Applications

  • Pharmaceutical and Explosive Industries : 4,6-Dihydroxy-2-methylpyrimidine, a related compound, is used as a precursor in the preparation of high explosives and medicinal valued products. The process chemistry of its synthesis has been explored to develop an economic production method (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

  • Anharmonic Vibrational and Electronic Spectral Study : A combined experimental and theoretical study of the structure, vibrational spectra, and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine, a similar compound, was conducted. This research is significant for understanding the molecular properties of related pyrimidines (Faizan, Bhat, Alam, Afroz, & Ahmad, 2017).

  • Immunostimulant Action Under Extreme Conditions : 2-Methyl-4-amino-hydroxypyrimidine (MAHP) shows a pronounced immunostimulant action on mice under extreme conditions, indicating its potential for enhancing immunity (Ismagilova, Belov, Zarudyĭ, Ismagilova, Krivonogov, Khalimov, Tolstikov, & Tropynina, 2000).

  • Detection of Anti-thyroid Drug : A colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), an anti-thyroid drug, has been developed using gold nanoparticles. This represents an advancement in drug detection technology (Hormozi-Nezhad & Ghayyem, 2014).

  • Synthesis in Anticancer Drug Production : The synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate in producing the anticancer drug dasatinib, demonstrates its importance in pharmaceutical manufacturing (Guo Lei-ming, 2012).

  • Investigation in Molecular Structures : Research on the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate contributes to the understanding of pyrimidine compounds at the molecular level, which is crucial for drug design and synthesis (Wang, 2020).

  • Antiviral Activity Research : Studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which include derivatives of 2-hydroxy-4-methylpyrimidines, show antiviral activity against herpes and retroviruses. This highlights its potential in antiviral drug development (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Safety And Hazards

2-Hydroxy-4-methylpyrimidine can cause skin and eye irritation. Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

6-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHHDTLXONDKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878778
Record name 2PYRIMIDONE4METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methylpyrimidine

CAS RN

5348-51-6, 15231-48-8
Record name 4-Methylpyrimidin-2-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2PYRIMIDONE4METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-methylpyrimidine
Reactant of Route 3
2-Hydroxy-4-methylpyrimidine
Reactant of Route 4
2-Hydroxy-4-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.